4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde
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Overview
Description
4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde is a complex organic compound with the molecular formula C29H23Br3O and a molecular weight of 627.204 g/mol . This compound is characterized by its three bromomethyl groups attached to a phenyl ring, which is further connected to a benzaldehyde moiety. It is primarily used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde typically involves multiple steps. One common method starts with the bromination of toluene derivatives to introduce bromomethyl groups. This is followed by a Friedel-Crafts alkylation reaction to attach the bromomethylated phenyl groups to a central benzene ring. The final step involves the formylation of the benzene ring to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 4-{Tris[4-(bromomethyl)phenyl]methyl}benzoic acid
Reduction: 4-{Tris[4-(bromomethyl)phenyl]methyl}benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde depends on its specific application. In chemical reactions, the bromomethyl groups act as reactive sites for nucleophilic substitution, while the aldehyde group can participate in oxidation and reduction reactions. The molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethylbenzaldehyde: A simpler compound with a single bromomethyl group and an aldehyde group.
2,4,6-Tris(4-bromomethylphenyl)-1,3,5-triazine: A triazine derivative with three bromomethylphenyl groups.
Uniqueness
4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde is unique due to its three bromomethyl groups attached to a central benzene ring, providing multiple reactive sites for chemical modifications. This structural feature makes it a versatile intermediate in organic synthesis and research .
Properties
CAS No. |
651301-98-3 |
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Molecular Formula |
C29H23Br3O |
Molecular Weight |
627.2 g/mol |
IUPAC Name |
4-[tris[4-(bromomethyl)phenyl]methyl]benzaldehyde |
InChI |
InChI=1S/C29H23Br3O/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16,20H,17-19H2 |
InChI Key |
MXEXAVQBVJWQMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(C2=CC=C(C=C2)CBr)(C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
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